molecular formula C60H106O6PbS2 B12668066 Lead bis(didodecylbenzenesulphonate) CAS No. 85865-92-5

Lead bis(didodecylbenzenesulphonate)

Cat. No.: B12668066
CAS No.: 85865-92-5
M. Wt: 1195 g/mol
InChI Key: XIUZFTGZFZPSIO-UHFFFAOYSA-L
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Description

Lead bis(didodecylbenzenesulphonate) is a chemical compound with the molecular formula C60H106O6PbS2. It is a lead-based compound where lead is coordinated with two didodecylbenzenesulphonate ligands. This compound is known for its unique properties and applications in various fields, including industrial and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lead bis(didodecylbenzenesulphonate) typically involves the reaction of lead salts with didodecylbenzenesulphonic acid. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the complete formation of the desired product .

Industrial Production Methods: In industrial settings, the production of lead bis(didodecylbenzenesulphonate) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Lead bis(didodecylbenzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lead bis(didodecylbenzenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lead bis(didodecylbenzenesulphonate) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt normal cellular functions by binding to proteins and altering their activity. This can lead to various biochemical effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Lead bis(didodecylbenzenesulphonate) is unique due to its specific ligand structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other lead-based compounds .

Biological Activity

Lead bis(didodecylbenzenesulphonate) is a complex organic compound that has garnered attention for its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Lead bis(didodecylbenzenesulphonate) is a lead salt of didodecylbenzenesulfonic acid. The compound's structure consists of long hydrophobic alkyl chains attached to a sulfonate group, which contributes to its surfactant properties. This unique configuration allows it to interact with biological membranes and proteins, influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of lead bis(didodecylbenzenesulphonate) can be attributed to several mechanisms:

  • Protein Denaturation : The compound may denature proteins by disrupting hydrogen bonds and hydrophobic interactions, leading to loss of function.
  • Enzyme Inactivation : It can inhibit essential enzymes by altering their active sites or disrupting their structural integrity.
  • Membrane Disruption : The surfactant properties allow it to integrate into lipid bilayers, increasing permeability and potentially leading to cell lysis.

Toxicity Profile

The toxicity of lead bis(didodecylbenzenesulphonate) has been evaluated in various studies, revealing significant insights into its safety profile:

  • Acute Toxicity : Studies indicate moderate acute toxicity when administered orally or via inhalation, with LD50 values ranging from 404 mg/kg to 2300 mg/kg in animal models .
  • Chronic Toxicity : Chronic exposure studies have identified the liver and kidneys as primary target organs, with observed effects including organ weight changes and biochemical alterations .
  • Genotoxicity : Available data suggest that the compound does not exhibit significant genotoxic effects, indicating a lower risk for mutagenesis .

Case Studies

Several case studies provide insight into the practical implications of lead bis(didodecylbenzenesulphonate):

  • Ecotoxicological Assessment : Research on the impact of dodecylbenzene sulfonate on aquatic organisms like Chironomus riparius demonstrated significant toxicokinetic behaviors and mortality rates at varying concentrations, highlighting the need for careful environmental monitoring .
  • Enzyme Interaction Studies : A study investigating the interaction of cholinium dodecylbenzenesulfonate (a related compound) with cellulase revealed enhanced enzyme activity in micellar solutions. This suggests that similar compounds could be utilized to stabilize enzymes in industrial applications .

Data Summary Table

PropertyValue/Description
Chemical FormulaC36H74O6S2Pb
Molecular Weight682.16 g/mol
LD50 (oral, rat)404 - 2300 mg/kg
Target OrgansLiver, kidneys
Mechanisms of ActionProtein denaturation, enzyme inactivation, membrane disruption
GenotoxicityNon-genotoxic

Properties

CAS No.

85865-92-5

Molecular Formula

C60H106O6PbS2

Molecular Weight

1195 g/mol

IUPAC Name

2,3-didodecylbenzenesulfonate;lead(2+)

InChI

InChI=1S/2C30H54O3S.Pb/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2

InChI Key

XIUZFTGZFZPSIO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Pb+2]

Origin of Product

United States

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